

# Head-to-Head Showdown: P-CABs vs. Lansoprazole in Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | P-CAB agent 2 |           |
| Cat. No.:            | B10856439     | Get Quote |

A new class of acid-suppressing medications, Potassium-Competitive Acid Blockers (P-CABs), is challenging the long-held dominance of Proton Pump Inhibitors (PPIs) like lansoprazole for the treatment of acid-related disorders. This guide provides a detailed, data-driven comparison of the performance of two prominent P-CABs, vonoprazan and tegoprazan, against the established PPI, lansoprazole, with a focus on clinical efficacy, safety, and mechanistic differences. This information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current clinical landscape.

#### **Mechanism of Action: A Tale of Two Blockers**

The fundamental difference between P-CABs and PPIs lies in their mechanism of inhibiting the gastric H+, K+-ATPase, the proton pump responsible for acid secretion. PPIs, such as lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cells and bind irreversibly to the proton pump.[1] In contrast, P-CABs like vonoprazan and tegoprazan act as reversible, potassium-competitive inhibitors, directly binding to the proton pump without the need for acid activation.[1][2] This distinction leads to a more rapid onset of action and more potent and sustained acid suppression with P-CABs compared to PPIs.[2][3] [4]





Click to download full resolution via product page

Figure 1. Comparative Mechanism of Action: P-CABs vs. PPIs.

# **Clinical Efficacy: Healing and Maintenance**

Head-to-head clinical trials have demonstrated the non-inferiority, and in some cases superiority, of P-CABs compared to lansoprazole in the treatment of erosive esophagitis (EE), gastric ulcers (GU), and duodenal ulcers (DU).

### **Erosive Esophagitis (EE)**

In a randomized trial, vonoprazan was found to be non-inferior and superior to lansoprazole for both the healing and maintenance of healing of erosive esophagitis.[5] Notably, this benefit was more pronounced in patients with more severe disease (Los Angeles Classification Grade C/D). [5] Another study also highlighted that healing rates in severe EE were numerically better with vonoprazan compared to lansoprazole.[6] Similarly, tegoprazan has shown non-inferior efficacy to lansoprazole in healing EE.[7]



| Outcom<br>e                                                  | P-CAB<br>Agent | P-CAB<br>Dose    | Lansopr<br>azole<br>Dose | P-CAB<br>Result  | Lansopr<br>azole<br>Result | Finding                                                  | Citation |
|--------------------------------------------------------------|----------------|------------------|--------------------------|------------------|----------------------------|----------------------------------------------------------|----------|
| Healing<br>of EE (up<br>to 8<br>weeks)                       | Vonopraz<br>an | 20 mg            | 30 mg                    | 92.9%            | 84.6%                      | Vonopraz<br>an<br>superior                               | [5]      |
| Healing of Severe EE (Grade C/D) at Week 2                   | Vonopraz<br>an | 20 mg            | 30 mg                    | Not<br>specified | Not<br>specified           | Vonopraz<br>an<br>superior<br>(Differen<br>ce:<br>17.6%) | [5][8]   |
| Maintena<br>nce of<br>Healing<br>of EE (24<br>weeks)         | Vonopraz<br>an | 10 mg /<br>20 mg | 15 mg                    | 79% /<br>81%     | 72%                        | Vonopraz<br>an<br>superior                               | [9]      |
| Healing<br>of EE (at<br>4 weeks)                             | Tegopraz<br>an | 50 mg            | 30 mg                    | 94.2%            | 86.2%                      | Tegopraz<br>an non-<br>inferior                          | [7]      |
| Maintena<br>nce of<br>Healing<br>of Mild<br>EE (24<br>weeks) | Tegopraz<br>an | 25 mg            | 15 mg                    | 90.6%            | 89.5%                      | Tegopraz<br>an non-<br>inferior                          | [10][11] |

#### **Gastric and Duodenal Ulcers**

For gastric ulcers, vonoprazan 20 mg was non-inferior to lansoprazole 30 mg in terms of healing rates.[12] Similarly, tegoprazan at doses of 50 mg and 100 mg was found to be non-inferior to lansoprazole 30 mg for the treatment of gastric ulcers.[13][14] In the case of



duodenal ulcers, while vonoprazan showed similar efficacy to lansoprazole, non-inferiority was not formally confirmed in one study.[12]

| Outcom<br>e                                     | P-CAB<br>Agent | P-CAB<br>Dose     | Lansopr<br>azole<br>Dose | P-CAB<br>Result  | Lansopr<br>azole<br>Result | Finding                                     | Citation |
|-------------------------------------------------|----------------|-------------------|--------------------------|------------------|----------------------------|---------------------------------------------|----------|
| Healing<br>of Gastric<br>Ulcer (8<br>weeks)     | Vonopraz<br>an | 20 mg             | 30 mg                    | 93.5%            | 93.8%                      | Vonopraz<br>an non-<br>inferior             | [12]     |
| Healing<br>of<br>Duodenal<br>Ulcer (6<br>weeks) | Vonopraz<br>an | 20 mg             | 30 mg                    | 95.5%            | 98.3%                      | Non-<br>inferiority<br>not<br>confirme<br>d | [12]     |
| Healing<br>of Gastric<br>Ulcer (8<br>weeks)     | Tegopraz<br>an | 50 mg /<br>100 mg | 30 mg                    | 94.8% /<br>95.0% | 95.7%                      | Tegopraz<br>an non-<br>inferior             | [13][14] |

# **Symptom Relief: The Speed of Onset**

A key advantage of P-CABs is their rapid onset of action, which translates to faster symptom relief.[1][4] In a study comparing vonoprazan and lansoprazole for heartburn relief in patients with erosive esophagitis, complete sustained heartburn relief was achieved sooner with vonoprazan.[4]

# **Safety and Tolerability**

The safety profiles of vonoprazan and tegoprazan have been found to be comparable to that of lansoprazole in numerous clinical trials.[3][6][15][12][16] The incidence of treatment-emergent adverse events was similar between the P-CAB and lansoprazole groups.[6][7][12] However, some studies have noted that P-CAB treatment may be associated with a higher risk of serious adverse events compared to lansoprazole.[17][18] Increases in serum gastrin levels have been





observed with both P-CABs and lansoprazole, with levels returning to baseline after treatment discontinuation.[12]

# **Experimental Protocols**

The clinical trials cited in this guide followed rigorous, multicenter, randomized, double-blind, active-comparator designs. Below are generalized experimental workflows for the healing and maintenance phases of erosive esophagitis studies.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. droracle.ai [droracle.ai]
- 2. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. Randomised clinical trial: vonoprazan versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are Potassium-Competitive Acid Blockers Superior to PPIs for GERD Treatment? Endoscopy Campus [endoscopy-campus.com]
- 7. COMPARISON OF TEGOPRAZAN AND LANSOPRAZOLE IN PATIENTS WITH EROSIVE ESOPHAGITIS: A MULTICENTER, RANDOMIZED, DOUBLE-BLIND, ACTIVE-COMPARATOR PHASE 4 TRIAL Digestive Disease Week [ddw.digitellinc.com]
- 8. login.medscape.com [login.medscape.com]
- 9. mediacdn.gi.org [mediacdn.gi.org]
- 10. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers results from two phase 3, non-inferiority randomised controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis [frontiersin.org]
- 18. Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Showdown: P-CABs vs. Lansoprazole in Acid Suppression]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10856439#head-to-head-study-of-p-cab-agent-2-and-lansoprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com